2-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2H-chromene-3-carboxamide
CAS No.: 899736-88-0
Cat. No.: VC4814678
Molecular Formula: C21H13N5O4
Molecular Weight: 399.366
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899736-88-0 |
|---|---|
| Molecular Formula | C21H13N5O4 |
| Molecular Weight | 399.366 |
| IUPAC Name | 2-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C21H13N5O4/c27-19(15-10-13-6-4-5-9-17(13)30-21(15)29)24-25-12-22-18-16(20(25)28)11-23-26(18)14-7-2-1-3-8-14/h1-12H,(H,24,27) |
| Standard InChI Key | NNDSYRCUZFGFPO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Introduction
Molecular Formula and Weight
Although the exact molecular formula and weight of 2-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2H-chromene-3-carboxamide are not specified in the search results, compounds with similar structures typically have complex molecular formulas and weights due to their large molecular size.
Synthesis
The synthesis of such compounds often involves multi-step reactions, including condensation reactions to form the chromene ring and nucleophilic substitution or addition reactions to incorporate the pyrazolopyrimidine moiety. For example, starting materials like 2-imino-N-phenyl-2H-chromene-3-carboxamide can be used to synthesize various chromene derivatives through reactions with different reagents .
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
This compound, with a molecular weight of 442.2 g/mol, shares a similar pyrazolopyrimidine core but differs in its substituents and the type of linkage .
N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
This compound has a molecular weight of 403.4 g/mol and features an ethoxyphenyl group attached to a propanamide linker .
2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid
With a molecular weight of 270.24 g/mol, this compound is a simpler derivative of the pyrazolopyrimidine core, linked to an acetic acid moiety .
Potential Applications
Compounds with chromene and pyrazolopyrimidine structures are being researched for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific applications of 2-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2H-chromene-3-carboxamide would depend on its chemical properties and biological interactions.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Weight (g/mol) | Molecular Formula | Potential Applications |
|---|---|---|---|
| N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide | 442.2 | C19H13BrFN5O2 | Various biological activities |
| N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide | 403.4 | C22H21N5O3 | Anticancer, anti-inflammatory |
| 2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid | 270.24 | Not specified | Antimicrobial, anticancer |
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